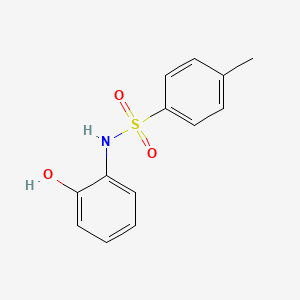

N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide

Description

X-ray Diffraction Studies and Unit Cell Parameters

N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide (C₁₃H₁₃NO₃S) crystallizes in the monoclinic system with space group P2₁/c . Single-crystal X-ray diffraction (XRD) reveals the following unit cell parameters:

- a = 7.6780(1) Å

- b = 15.4747(3) Å

- c = 10.7250(2) Å

- β = 104.333(2)°

- Unit cell volume (V ) = 1234.62(4) ų

- Z = 4 (molecules per unit cell)

- Density = 1.417 Mg/m³

The molecular structure comprises two benzene rings connected via a sulfonamide (–SO₂NH–) bridge (Fig. 1). The dihedral angle between the 2-hydroxyphenyl and 4-methylphenyl rings is 64.15(7)° , while the C–S–N–C torsion angle is −57.18(12)° , indicating significant non-planarity . Bond lengths and angles align with sulfonamide standards:

Table 1: Key crystallographic parameters of this compound.

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 7.6780(1) |

| b (Å) | 15.4747(3) |

| c (Å) | 10.7250(2) |

| β (°) | 104.333(2) |

| Dihedral angle (°) | 64.15(7) |

| Torsion angle (°) | −57.18(12) |

Hydrogen Bonding Networks in Crystal Packing

The crystal lattice is stabilized by intra- and intermolecular hydrogen bonds :

- Intramolecular N–H···O bond : Forms an S(5) ring motif with N···O distance = 2.636(2) Å and N–H···O angle = 139.6(15)° .

- Intermolecular O–H···O bonds : Link molecules into C(8) chains along the a-axis (Fig. 2). Key parameters include:

- Weak C–H···π interactions : Contribute to layered packing, with H···π distances of 2.82–3.12 Å .

Table 2: Hydrogen bond parameters in the crystal structure.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| N1–H1N···O2 | 0.88 | 2.11 | 2.636 | 139.6 |

| O3–H1O···O1 | 0.84 | 1.88 | 2.718 | 172.0 |

Comparative Analysis with Isomeric Derivatives

Structural variations among positional isomers highlight the impact of hydroxyl group placement:

N-(3-Hydroxyphenyl)-4-methylbenzenesulfonamide :

- Crystallizes in a different space group (P-1).

- Dihedral angle between aromatic rings = 72.8°, larger than the 2-isomer.

- Hydrogen bonding: Lacks intramolecular N–H···O bonds but features stronger O–H···O chains.

N-(4-Hydroxyphenyl)-4-methylbenzenesulfonamide :

- Adopts a near-planar conformation (dihedral angle = 12.5°).

- Forms dimeric structures via symmetric O–H···O bonds (O···O = 2.65 Å).

Table 3: Structural comparison of hydroxyphenyl sulfonamide isomers.

| Isomer | Dihedral Angle (°) | Key Hydrogen Bonds | Crystal System |

|---|---|---|---|

| 2-Hydroxy | 64.15 | N–H···O, O–H···O | Monoclinic |

| 3-Hydroxy | 72.8 | O–H···O, C–H···π | Triclinic |

| 4-Hydroxy | 12.5 | O–H···O (dimeric) | Orthorhombic |

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-6-8-11(9-7-10)18(16,17)14-12-4-2-3-5-13(12)15/h2-9,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCWGLBOQFHJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959821 | |

| Record name | N-(2-Hydroxyphenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3897-39-0 | |

| Record name | NSC140147 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxyphenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Scheme:

$$

\text{2-Aminophenol} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl}

$$

This reaction typically requires a base to neutralize the hydrochloric acid formed during the process.

Detailed Synthetic Procedure

Reactants and Conditions

- Reactants:

- 2-Aminophenol (o-aminophenol)

- 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)

- Solvent: Commonly tetrahydrofuran (THF) or other aprotic solvents

- Base: Pyridine or triethylamine is used to neutralize HCl generated during the reaction

- Temperature: The reaction is often initiated at 0 °C and then allowed to proceed at room temperature for 2–3 hours or longer (up to 10–12 hours depending on conditions)

- pH Control: During the reaction, pH is maintained between 6 and 10 using mild bases such as sodium carbonate (Na2CO3) in aqueous medium to optimize yield and purity

Procedure Example

- Dissolve 2-aminophenol in an appropriate solvent (e.g., THF).

- Add the base (pyridine or triethylamine) to the solution.

- Slowly add 4-methylbenzenesulfonyl chloride dropwise at 0 °C under stirring.

- Allow the reaction mixture to warm to room temperature and stir for several hours (2–12 h).

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water or saturated ammonium chloride solution.

- Extract the product with an organic solvent like ethyl acetate.

- Wash, dry (e.g., over Na2SO4), and evaporate the solvent.

- Purify the crude product by recrystallization or silica gel column chromatography using hexane/ethyl acetate mixtures.

Research Findings and Physical Data

A study by Saleem et al. (2018) reported the synthesis of this compound with a yield of 91%, producing a white crystalline solid with the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 263.12 g/mol |

| Melting Point | 76 °C |

| Molar Refractivity | 70.08 ± 0.4 cm³ |

| Molar Volume | 193.2 ± 3.0 cm³ |

| Parachor | 538.8 ± 6.0 cm³ |

| Index of Refraction | 1.64 ± 0.02 |

| Surface Tension | 60.4 ± 3.0 dyne/cm |

| Density | 1.36 ± 0.06 g/cm³ |

| Polarizability | 27.78 ± 0.5 × 10⁻²⁴ cm³ |

- [^1H NMR (CDCl3)](pplx://action/followup): Signals at δ 7.86 (d, J=8.4 Hz, 1H), 7.57 (t, 1H), 7.55 (dd, 1H), 7.46 (d, 1H), 7.19 (d, 1H), 2.36 (s, 3H)

- [^13C NMR (CDCl3, 100 MHz)](pplx://action/followup): Signals at δ 136.0, 113.7, 117.3, 127.5, 144.3, 147.2, 129.7, 21.3, 125.3, 131.2, 127.7

- Elemental Analysis: C 59.30%, H 4.98%, N 5.32%, O 18.23%, S 12.18%

Comparative Table of Preparation Conditions

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reactants ratio | 1:1 to 1:1.2 (2-aminophenol : sulfonyl chloride) | Slight excess of sulfonyl chloride may be used |

| Solvent | THF, dichloromethane, or aqueous medium | THF common for lab-scale synthesis |

| Base | Pyridine, triethylamine, Na2CO3 | Neutralizes HCl, maintains pH |

| Temperature | 0 °C to room temperature | Initial cooling prevents side reactions |

| Reaction time | 2 to 12 hours | Monitored by TLC |

| Yield | 85–95% | High yield with controlled conditions |

Alternative and Advanced Methods

- Mechanochemical Synthesis: Recent advances include solvent-free or mechanochemical methods where grinding of reactants with a base can yield sulfonamides efficiently, reducing solvent use and reaction time (general literature on sulfonamide syntheses).

- Continuous Flow Synthesis: For industrial scale, continuous flow reactors optimize reaction parameters such as temperature, mixing, and reaction time, enhancing yield and purity while minimizing waste.

- Iron-Promoted Reactions: Some protocols use iron catalysts to facilitate N-arylsulfonamide formation from nitroarenes and sulfonyl chlorides in aqueous media, though specific application to this compound is less documented.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typically employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Synthetic Route

- Reactants : 2-Hydroxyaniline, 4-Methylbenzenesulfonyl chloride

- Conditions : Base (pyridine or triethylamine), controlled temperature

- Reaction :

Chemistry

N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide serves as a building block in synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, making it versatile for research purposes.

| Reaction Type | Possible Products | Common Reagents |

|---|---|---|

| Oxidation | Quinone derivatives | KMnO₄, CrO₃ |

| Reduction | Corresponding amines | LiAlH₄, H₂ (with catalyst) |

| Substitution | Nitro or halogenated derivatives | HNO₃ (for nitration), Br₂ (for bromination) |

Biology

The compound has been investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays. For instance, studies have shown that it exhibits moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, including E. coli and Bacillus subtilis. The binding affinity to dihydropteroate synthase (DHPS) indicates its potential as an alternative to traditional antibiotics .

Medicine

Research highlights its potential therapeutic properties:

- Anti-inflammatory effects : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Antimicrobial activities : In vitro studies have demonstrated its effectiveness against resistant bacterial strains .

| Microbe Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 100 µg/mL |

| B. subtilis | 250 µg/mL |

| B. linen | 150 µg/mL |

Industry

In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties. Its ability to form stable bonds enhances the durability and functionality of these materials.

Case Studies

-

Antimicrobial Activity Study :

A study assessed the antimicrobial efficacy of this compound derivatives against several bacterial strains using well diffusion methods. The results indicated varying degrees of effectiveness, with one derivative showing promising results against resistant strains . -

Computational Docking Analysis :

Computational studies have been conducted to estimate the binding energies of this compound against bacterial receptors involved in folate synthesis. The findings suggest that modifications to the sulfonamide structure can enhance binding affinity, making it a candidate for further drug development . -

Synthesis of Novel Derivatives :

Researchers have synthesized various derivatives of this compound to explore their biological activities. These studies highlight the importance of structural modifications in enhancing biological efficacy and specificity .

Mechanism of Action

The mechanism by which N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide exerts its effects can vary depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The hydroxyl and sulfonamide groups play crucial roles in binding to target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Physical Properties

The physical and spectral properties of sulfonamides are highly dependent on substituent electronic and steric effects. Below is a comparative analysis of key analogs:

Table 1: Physical and Spectral Properties of Selected Sulfonamides

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., halogens in 4l–4o ) increase sulfonamide NH acidity, enhancing reactivity in biological systems.

Key Observations :

- Antimicrobial Activity : Halogenated derivatives (e.g., 5a ) show potent antibacterial effects, suggesting that the target compound’s hydroxyl group may offer similar or synergistic activity via H-bonding with microbial enzymes.

- Enzyme Inhibition : Methoxy and alkyl groups (e.g., 4j ) generally reduce inhibitory potency compared to polar substituents like –OH or –NH2.

Biological Activity

N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, commonly referred to as sulfanilamide, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a phenolic structure. The presence of hydroxyl and sulfonamide groups is crucial for its biological interactions.

- Molecular Formula : C13H13NO3S

- Molecular Weight : 251.31 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Level |

|---|---|

| Escherichia coli | Moderate to Low |

| Bacillus subtilis | Moderate |

| Bacillus licheniformis | Effective |

In a study conducted by , the compound displayed moderate activity against E. coli and B. subtilis, suggesting its potential as an antimicrobial agent. The mechanism of action involves inhibition of the dihydropteroate synthase (DHPS) enzyme, critical for bacterial folate synthesis.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In cell line studies, it has shown promising results against various cancer types.

- Cell Lines Tested : HeLa (cervical), HL-60 (leukemia), AGS (gastric adenocarcinoma)

- IC50 Values : Ranged from 0.89 to 9.63 µg/mL across different cell lines.

The compound was observed to induce apoptosis through mitochondrial membrane depolarization and activation of caspases, indicating its role in triggering programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of DHPS, disrupting bacterial folate synthesis.

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle in the subG0 phase in cancer cells .

- Apoptosis Induction : Activation of caspases (caspase-8 and -9) indicates its role in promoting apoptosis through intrinsic and extrinsic pathways .

Study 1: Antimicrobial Efficacy

A study published in European PMC evaluated the antimicrobial efficacy of this compound against various bacterial strains using the Kirby-Bauer disk diffusion method. The results confirmed its effectiveness against B. subtilis and E. coli, supporting its use in treating bacterial infections .

Study 2: Anticancer Potential

Another study assessed the anticancer properties of this compound on human cancer cell lines. It demonstrated significant cytotoxic effects, with IC50 values indicating strong potential for therapeutic applications against certain cancers . The study highlighted the compound's ability to activate apoptotic pathways, enhancing its appeal as a candidate for cancer therapy.

Q & A

Q. What are the established methods for synthesizing N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, and how can purity be optimized?

The compound is typically synthesized via sulfonylation reactions. A common approach involves reacting p-toluenesulfonyl chloride with 2-aminophenol in aqueous or organic solvents under controlled pH conditions. For example, stirring equimolar amounts of the reactants in water at room temperature for 10–24 hours yields the product . Purification is achieved through recrystallization using ethanol or methanol, with purity verified via HPLC or melting point analysis. Optimization of reaction time, temperature, and solvent polarity can minimize byproducts like disubstituted sulfonamides .

Q. How is the crystal structure of this compound characterized, and what software tools are critical for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using Bruker APEX-II CCD diffractometers (Mo Kα radiation, λ = 0.71073 Å) is followed by structure solution via direct methods (SHELXS) and refinement with SHELXL . Key parameters include R-factors (<0.06), anisotropic displacement parameters, and hydrogen-bonding geometry. Software like WinGX and OLEX2 are used for visualization and validation . The asymmetric unit often contains two independent molecules with V-shaped conformations and dihedral angles between aromatic rings (~45–70°) .

Q. What spectroscopic techniques are employed to confirm the molecular structure of this compound?

- NMR : and NMR identify proton environments (e.g., hydroxyl at δ ~9–10 ppm, aromatic protons at δ ~6.5–7.5 ppm) and carbon types (e.g., sulfonamide sulfur-linked carbons at δ ~140 ppm) .

- IR : Peaks at ~3200–3500 cm (O–H stretch), ~1330–1370 cm (S=O symmetric/asymmetric stretches), and ~1150 cm (S–N stretch) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How do conformational variations in this compound impact its intermolecular interactions and crystal packing?

The molecule adopts a V-shaped conformation due to steric and electronic effects. Dihedral angles between the hydroxyphenyl and tosylphenyl rings (~45–70°) influence hydrogen-bonding networks. For instance, N–H···O and O–H···S hydrogen bonds stabilize layered or helical packing motifs. Advanced studies use Hirshfeld surface analysis to quantify interactions (e.g., 15–20% contribution from H-bonds) and lattice energy calculations (PIXEL method) to assess packing efficiency .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Disorder : Apply PART instructions in SHELXL to model split positions, with occupancy factors refined isotropically.

- Twinning : Use TWIN/BASF commands to refine twin laws (e.g., twofold rotation about [100]), validated via R and Hooft parameter analysis .

- Validation : Check for outliers using checkCIF/PLATON, addressing alerts for non-positive-definite U or improbable bond lengths .

Q. How does the compound’s hydrogen-bonding network influence its potential as a co-crystal former in pharmaceutical formulations?

The hydroxyl and sulfonamide groups act as dual H-bond donors/acceptors, enabling co-crystallization with APIs like NSAIDs. For example, co-crystals with diclofenac show enhanced solubility (2–3× increase) due to π-stacking and N–H···O interactions. Phase diagrams (ternary solvent systems) and DSC/TGA data guide co-crystal design .

Q. What advanced computational methods predict the compound’s reactivity in catalytic or biological systems?

- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., hydroxyl O and sulfonamide S as reactive centers).

- Molecular Docking : Simulate binding to biological targets (e.g., carbonic anhydrase IX) using AutoDock Vina, with binding energies correlated to IC values from enzyme assays .

- MD Simulations : Analyze stability in lipid bilayers (GROMACS) to assess membrane permeability for drug delivery applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.